6-Azidohexanoic Acid STP Ester: A Technical Guide for Bioconjugation
6-Azidohexanoic Acid STP Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azidohexanoic Acid STP Ester is a versatile, amine-reactive, and water-soluble labeling reagent crucial for advanced bioconjugation applications.[][2] This compound serves as a critical linker molecule, enabling the covalent attachment of an azide (B81097) functional group to proteins, antibodies, and other biomolecules containing primary amines.[2] The presence of the terminal azide group allows for subsequent "click chemistry" reactions, providing a powerful and highly specific method for attaching probes, drugs, or other molecules of interest.[2]
This technical guide provides an in-depth overview of 6-Azidohexanoic Acid STP Ester, including its chemical properties, a detailed experimental protocol for its use in protein labeling, and a summary of its key applications.
Core Features and Advantages
6-Azidohexanoic Acid STP Ester possesses two key reactive moieties:
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4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Ester: This amine-reactive group forms a stable covalent amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[2] A significant advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) ester is its enhanced stability towards hydrolysis in aqueous media.[] This superior stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desirable.[]
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Azide Group: This functional group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It specifically reacts with terminal alkynes, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties through "click chemistry" to form a stable triazole linkage.[2]
The water-solubility of this reagent makes it particularly suitable for labeling biomolecules in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure and function.[] It is an ideal choice for labeling cell surface proteins due to its membrane impermeability.[]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 407.27 g/mol | [] |
| Chemical Formula | C₁₂H₁₀F₄N₃NaO₅S | [] |
| Purity | >95% (HPLC) | [] |
| Appearance | White to slightly grey crystalline solid | [] |
| Solubility | Water, DMSO, DMF | [] |
| Storage | -20°C, desiccated | [] |
| Spacer Arm Mass | 84.1 daltons | [] |
Synthesis of 6-Azidohexanoic Acid STP Ester
Step 1: Synthesis of 6-Azidohexanoic Acid
6-Azidohexanoic acid is synthesized from 6-bromohexanoic acid and sodium azide in an organic solvent like dimethylformamide (DMF).
Step 2: Esterification to form 6-Azidohexanoic Acid STP Ester
The carboxylic acid of 6-azidohexanoic acid is then activated and reacted with 4-sulfo-2,3,5,6-tetrafluorophenol to form the final STP ester. This is a general representation of an esterification reaction.
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling a protein with 6-Azidohexanoic Acid STP Ester. The molar ratios and reaction conditions may need to be optimized for specific proteins and applications.
Materials
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Protein of interest (in an amine-free buffer, e.g., PBS)
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6-Azidohexanoic Acid STP Ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification column (e.g., size-exclusion chromatography)
Procedure
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Prepare the Protein Solution:
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Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
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Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the STP ester.
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Prepare the 6-Azidohexanoic Acid STP Ester Stock Solution:
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Immediately before use, dissolve the 6-Azidohexanoic Acid STP Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
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Labeling Reaction:
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Add a 10- to 20-fold molar excess of the 6-Azidohexanoic Acid STP Ester stock solution to the protein solution. Add the ester solution dropwise while gently vortexing.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
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Quench the Reaction:
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Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted STP ester.
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Incubate for 30 minutes at room temperature.
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Purify the Labeled Protein:
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Remove excess, unreacted labeling reagent by size-exclusion chromatography or dialysis.
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Bioconjugation Workflow
The use of 6-Azidohexanoic Acid STP Ester typically follows a two-step bioconjugation workflow. The first step is the labeling of the biomolecule with the azide group, and the second is the "click" reaction to attach the molecule of interest.
Applications
The versatility of 6-Azidohexanoic Acid STP Ester makes it a valuable tool in various research and development areas:
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Drug Development: For the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells.
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Proteomics and Cellular Imaging: For attaching fluorescent probes or biotin (B1667282) tags to proteins for detection, visualization, and purification.
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Polymer Chemistry: As a building block for creating functionalized polymers for use in coatings, adhesives, and biomedical devices.[3]
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Diagnostics: In the development of diagnostic assays where the azide group can be used to immobilize proteins onto surfaces or to attach signaling molecules.[3]
Conclusion
6-Azidohexanoic Acid STP Ester is a highly efficient and stable reagent for introducing an azide functionality onto biomolecules. Its water-solubility and the enhanced stability of the STP ester group offer significant advantages for bioconjugation in aqueous environments. The two-step labeling and click chemistry approach provides a robust and specific method for the development of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
